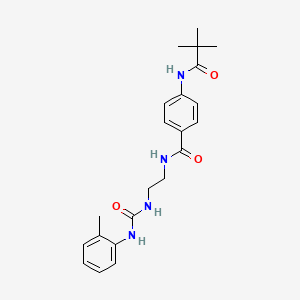

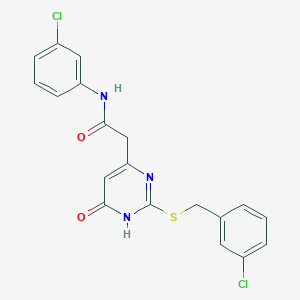

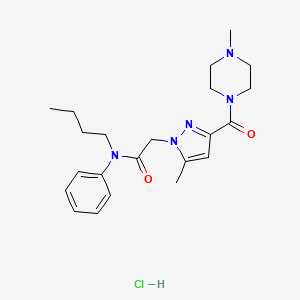

![molecular formula C19H24N4 B2713814 N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-96-7](/img/structure/B2713814.png)

N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that is part of the pyrazolo[1,5-a]pyrimidine family. These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications

Medicinal Chemistry and Drug Design

Pyrazoles serve as versatile scaffolds in organic synthesis and medicinal chemistry. Researchers often use them as starting materials to create more complex heterocyclic systems relevant to pharmaceuticals. The tautomeric and conformational preferences of pyrazoles significantly impact their reactivity and biological activities. Investigating the structure of 3-(5)-aminopyrazoles, including our compound of interest, contributes to understanding structure/reactivity relationships. This knowledge aids in designing synthetic methods for drug development .

Synthesis of Pyrazolo[1,5-a]pyrimidines

N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine serves as a precursor in the synthesis of condensed heterocyclic systems, specifically pyrazolo[1,5-a]pyrimidines. These compounds exhibit diverse biological activities and are of interest in drug discovery. Understanding the reactivity and synthetic pathways involving this compound is crucial for designing efficient methods to access pyrazolo[1,5-a]pyrimidines .

Materials Science and Nanotechnology

Pyrazoles can be functionalized to create novel materials with specific properties. Researchers explore their use in nanosponges, hydrogels, and other nanostructures. For instance, incorporating N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine into nanosponge hydrogels could lead to applications in drug delivery, wound healing, or environmental remediation .

Pesticides and Agrochemicals

Pyrazoles have been investigated as potential agrochemicals due to their pesticidal properties. Researchers explore their efficacy against pests, herbicides, and fungicides. Our compound might play a role in developing environmentally friendly alternatives for crop protection .

Photophysics and Optoelectronics

Certain pyrazole derivatives exhibit interesting photophysical properties, making them suitable for optoelectronic applications. By modifying the structure of N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, researchers could create materials for organic light-emitting diodes (OLEDs), sensors, or solar cells .

Coordination Chemistry and Metal Complexes

Pyrazoles can coordinate with metal ions to form stable complexes. These complexes find applications in catalysis, sensing, and materials science. Investigating the coordination behavior of our compound with different metals could reveal its potential in these areas .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties. They have a high impact in medicinal chemistry and could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Target of action

Pyrazolo[1,5-a]pyrimidines are a large family of heterocyclic compounds that have shown significant impact in medicinal chemistry .

Mode of action

Pyrazolo[1,5-a]pyrimidines in general interact with their targets through various mechanisms, depending on the specific compound and target .

Biochemical pathways

Pyrazolo[1,5-a]pyrimidines can affect various pathways depending on their specific targets .

properties

IUPAC Name |

N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-3-5-12-20-18-13-16(9-4-2)22-19-17(14-21-23(18)19)15-10-7-6-8-11-15/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZHBWQZNFWVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

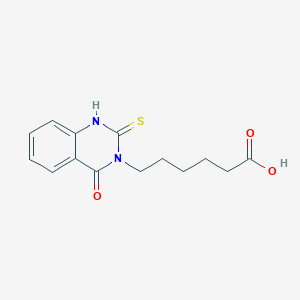

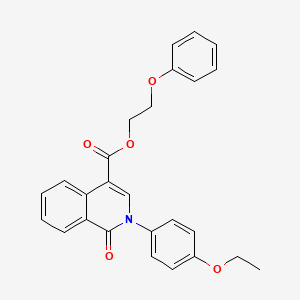

![N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2713732.png)

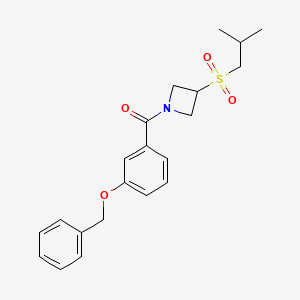

![N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide](/img/structure/B2713736.png)

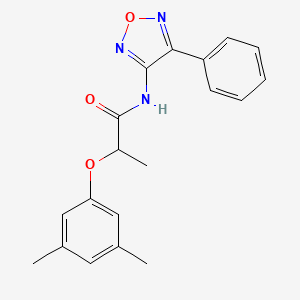

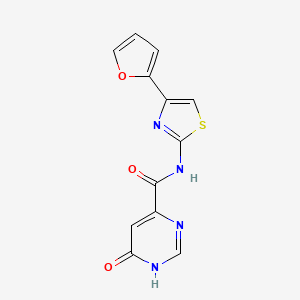

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide](/img/structure/B2713738.png)

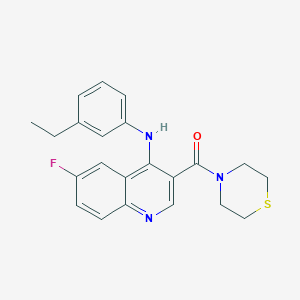

![1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2713748.png)

![[(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2713750.png)